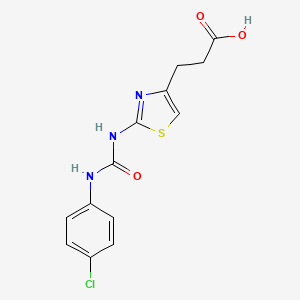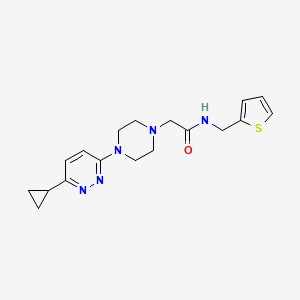
7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes benzyl and benzylsulfanyl groups attached to a dimethylpurine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with benzyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The benzylsulfanyl group is introduced through a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Benzyl halides, bases like K2CO3 or NaH
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Various substituted purine derivatives
Wissenschaftliche Forschungsanwendungen
7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is hypothesized that the compound may interfere with cellular signaling pathways or inhibit key enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
- 7-Benzyl-8-butylsulfanyl-1,3-dimethylpurine-2,6-dione
- 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione
- 7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione
Comparison: Compared to its analogs, 7-Benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione is unique due to the presence of two benzyl groups, which may enhance its binding affinity to certain molecular targets. This structural feature could potentially result in improved biological activity and specificity.
Eigenschaften
CAS-Nummer |
70404-24-9 |
|---|---|
Molekularformel |
C21H20N4O2S |
Molekulargewicht |
392.48 |
IUPAC-Name |
7-benzyl-8-benzylsulfanyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20N4O2S/c1-23-18-17(19(26)24(2)21(23)27)25(13-15-9-5-3-6-10-15)20(22-18)28-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
QBUQZNOQPKSBGQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide](/img/structure/B2603380.png)

![Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate](/img/structure/B2603383.png)

![3-Tert-butyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2603387.png)
![(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide](/img/structure/B2603389.png)

![1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2603391.png)




![1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2603398.png)
![5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B2603399.png)
